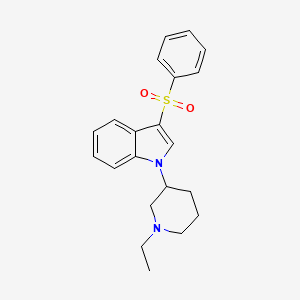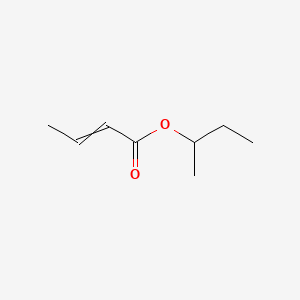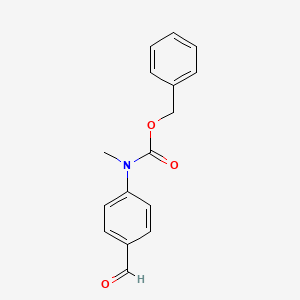
Acetic acid--10-(4-bromo-2-fluorophenoxy)decan-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol (1/1) is a chemical compound with the molecular formula C18H28BrFO3 It is characterized by the presence of a bromo and fluoro-substituted phenoxy group attached to a decanol chain, which is further linked to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized by reacting 4-bromo-2-fluorophenol with an appropriate alkylating agent under basic conditions. This intermediate is then subjected to a nucleophilic substitution reaction with 10-bromodecan-1-ol to form the desired phenoxydecanol compound. Finally, the phenoxydecanol is esterified with acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial techniques include continuous flow reactors and automated synthesis systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the decanol chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromo and fluoro substituents on the phenoxy group can be reduced under specific conditions.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated phenoxy compounds.
Substitution: Formation of azido or thiol-substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
Acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The bromo and fluoro substituents may enhance the compound’s binding affinity and specificity. The decanol chain and acetic acid moiety contribute to the compound’s overall physicochemical properties, influencing its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid–10-(4-chloro-2-fluorophenoxy)decan-1-ol
- Acetic acid–10-(4-bromo-2-chlorophenoxy)decan-1-ol
- Acetic acid–10-(4-bromo-2-methylphenoxy)decan-1-ol
Uniqueness
Acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol is unique due to the presence of both bromo and fluoro substituents on the phenoxy group. This combination of substituents can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
820241-90-5 |
|---|---|
Fórmula molecular |
C18H28BrFO4 |
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
acetic acid;10-(4-bromo-2-fluorophenoxy)decan-1-ol |
InChI |
InChI=1S/C16H24BrFO2.C2H4O2/c17-14-9-10-16(15(18)13-14)20-12-8-6-4-2-1-3-5-7-11-19;1-2(3)4/h9-10,13,19H,1-8,11-12H2;1H3,(H,3,4) |
Clave InChI |
QYYKUGWJOGVNGY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC(=C(C=C1Br)F)OCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)

![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12517780.png)

![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)
![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)



methanone](/img/structure/B12517827.png)
